2-Formyl-4-methoxyphenyl acetate
Description
2-Formyl-4-methoxyphenyl acetate (CAS 881-68-5), also known as vanillin acetate or 4-acetoxy-3-methoxybenzaldehyde, is a chemically modified derivative of vanillin. It is characterized by a benzaldehyde core substituted with a methoxy group (-OCH₃) at position 3 and an acetoxy group (-OAc) at position 4, resulting in the systematic name 4-(acetyloxy)-3-methoxybenzaldehyde . This compound is widely utilized as a pharmaceutical intermediate and flavoring agent, recognized by FEMA No. 3108 for its role in food additives .
Properties
CAS No. |
62536-85-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2-formyl-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,1-2H3 |
InChI Key |
AJNKRQSECUQOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-4-methoxyphenyl acetate can be synthesized through the acetylation of vanillin. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Formyl-4-methoxyphenyl acetate can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced using reagents like sodium borohydride to form alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the formyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-Formyl-4-methoxyphenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar aromatic aldehydes. It also finds applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules .
Industry: The compound is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Mechanism of Action
The mechanism of action of 2-formyl-4-methoxyphenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These interactions can affect the compound’s behavior in biological systems and its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-formyl-4-methoxyphenyl acetate with its structural analogs, focusing on substituent effects, applications, and synthesis:
| Compound Name | Substituent Positions | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | 4-formyl, 3-methoxy, 1-OAc | Aldehyde, methoxy, acetate ester | 194.18 (calculated) | Pharmaceutical intermediates, flavoring |
| 2-Ethoxy-4-formylphenyl acetate | 4-formyl, 2-ethoxy, 1-OAc | Aldehyde, ethoxy, acetate ester | 208.21 (calculated) | Similar to vanillin acetate, enhanced lipophilicity |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 4-hydroxy, 3-methoxy | Hydroxyl, methoxy, aldehyde | 152.15 | Food flavoring, fragrance |
Key Observations:
Substituent Effects: Methoxy vs. Ethoxy: Replacing the methoxy group with ethoxy (as in 2-ethoxy-4-formylphenyl acetate) increases lipophilicity due to the larger alkyl chain. This may enhance membrane permeability in pharmaceutical applications .
Reactivity and Stability :
- The acetate group in this compound improves stability compared to vanillin’s free hydroxyl group, reducing susceptibility to oxidation .
- Ethoxy-substituted analogs may exhibit slower hydrolysis rates due to steric hindrance, impacting their utility in aqueous formulations .
Applications: this compound: Preferred in flavor industries (FEMA 3108) due to its balanced solubility and stability .
Research Findings and Limitations
Gaps in Literature:
- Quantitative data on physicochemical properties (e.g., melting points, solubility) are absent in the provided evidence, necessitating experimental validation.
Biological Activity
2-Formyl-4-methoxyphenyl acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, applications in various fields, and comparative efficacy against similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, with an acetate moiety. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The formyl group acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Exhibits properties that could be effective against bacterial infections.
- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory mediators.
Biological Activity
Research has indicated that this compound possesses several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. Its efficacy is enhanced by structural modifications that increase lipophilicity and binding affinity to bacterial membranes.
- Anti-cancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in tumor cells has been noted, particularly against breast and lung cancer cell lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through the inhibition of neuroinflammatory processes.
Comparative Efficacy
A comparative analysis with similar compounds can provide insights into the relative potency and specificity of this compound:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anti-cancer | 1-5 | Effective against multiple cancer cell lines |
| Ethyl 2-(2-formyl-4-methoxyphenyl)acetate | Antimicrobial | >10 | Lacks some functional groups affecting reactivity |
| Fascaplysin (from marine species) | Antiglioma | 0.6-4 | Highly effective against glioma cells |
Study 1: Antimicrobial Activity
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound. The findings indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Study 2: Anti-cancer Efficacy
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and A549). Results showed that treatment with this compound led to increased apoptosis rates and cell cycle arrest in the G1 phase, suggesting its mechanism involves interference with cell proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
